Human 5-HT1A Binding Affinity: Sarizotan vs. Tandospirone Head-to-Head Potency Comparison
Sarizotan demonstrates substantially higher binding affinity at the human 5-HT1A receptor compared to the selective 5-HT1A partial agonist tandospirone. Sarizotan's IC50 of 0.1 nM at human 5-HT1A receptors [1] represents an approximately 270-fold higher potency than tandospirone's reported Ki of 27 ± 5 nM at the same receptor [2]. This magnitude of potency difference has direct implications for the drug concentration required to achieve target receptor occupancy in vivo and may contribute to differing dose-dependent efficacy and side-effect profiles observed between these agents in clinical LID studies.
| Evidence Dimension | Binding affinity (IC50/Ki) at human 5-HT1A receptor |
|---|---|
| Target Compound Data | IC50 = 0.1 nM (human 5-HT1A) |
| Comparator Or Baseline | Tandospirone: Ki = 27 ± 5 nM (human 5-HT1A) |
| Quantified Difference | Approximately 270-fold higher potency for Sarizotan |
| Conditions | Radioligand binding assays using recombinant human 5-HT1A receptors expressed in appropriate cell lines |
Why This Matters
A 270-fold difference in binding affinity translates into substantially different dosing requirements to achieve equivalent receptor occupancy, a critical consideration when selecting a 5-HT1A agonist for experimental consistency in receptor pharmacology studies or when interpreting dose-dependent outcomes in Parkinson's dyskinesia models.
- [1] PeptideDB. Sarizotan (EMD 128130) Product Database. Bioactivity data: IC50 = 0.1 nM at human 5-HT1A. View Source
- [2] Hamik A, Oksenberg D, Fischette C, Peroutka SJ. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. Biol Psychiatry. 1990 Jul 15;28(2):99-109. Ki = 27 ± 5 nM at 5-HT1A. View Source
